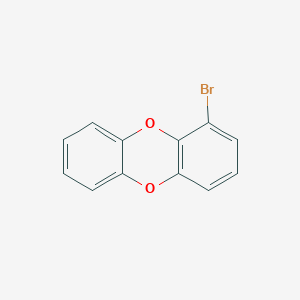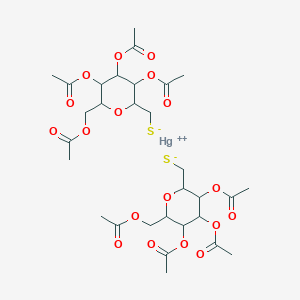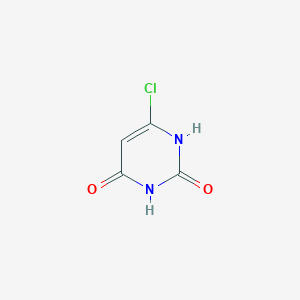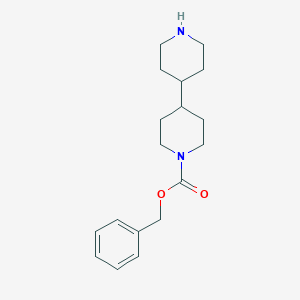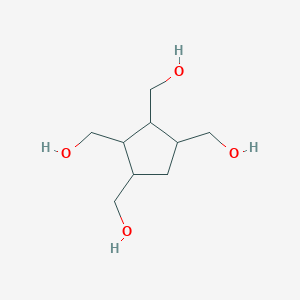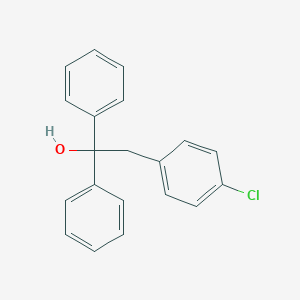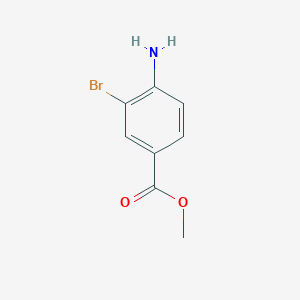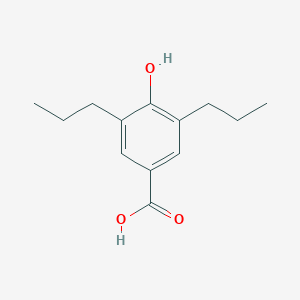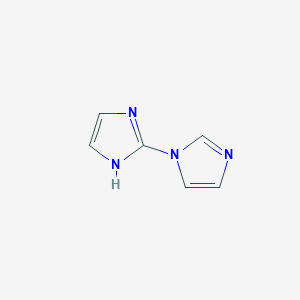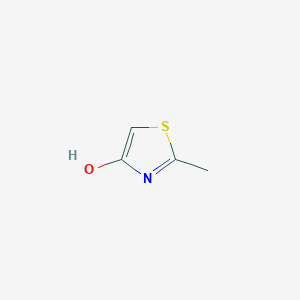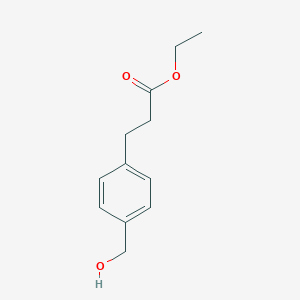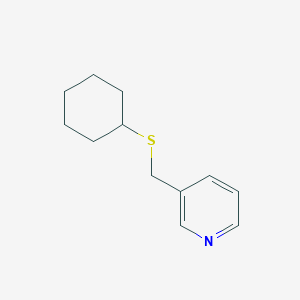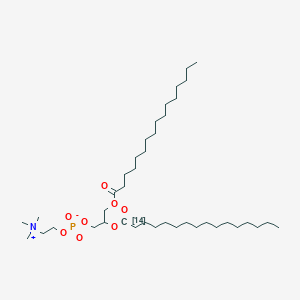![molecular formula C11H16O2 B025801 3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol CAS No. 110690-16-9](/img/structure/B25801.png)
3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol, also known as Hydroxytyrosol, is a phenolic compound that is found in olive oil. It is a potent antioxidant and has been found to have numerous health benefits. In recent years, there has been a lot of scientific research on Hydroxytyrosol, which has led to its growing popularity in the field of medicine.
Mécanisme D'action
The mechanism of action of 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress. It also appears to have a modulatory effect on various signaling pathways, which can help to reduce inflammation and promote cell survival.
Effets Biochimiques Et Physiologiques
3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol has been found to have numerous biochemical and physiological effects. It has been shown to reduce oxidative damage to cells and tissues, which can help to prevent aging and disease. It also has a protective effect on the cardiovascular system, by reducing inflammation and improving blood flow. Additionally, it has been found to have anti-cancer properties, by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol in lab experiments is its potent antioxidant activity. This makes it an ideal compound for studying the effects of oxidative stress on cells and tissues. However, one of the limitations of using 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol is that it can be difficult to obtain in large quantities, which can make it expensive to use in experiments.
Orientations Futures
There are many potential future directions for research on 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been suggested that 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol may have a role in the prevention and treatment of obesity and diabetes. Additionally, there is ongoing research on the use of 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol in the development of new drugs for the treatment of cancer.
Méthodes De Synthèse
3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol is extracted from olives and is synthesized through a multi-step process. The first step involves the hydrolysis of oleuropein, which is a glycoside found in olives. This is followed by the decarboxylation of the resulting hydroxytyrosol glucoside, which leads to the formation of 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol.
Applications De Recherche Scientifique
3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol has been extensively studied for its potential health benefits. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have a protective effect on the cardiovascular system and can help to lower blood pressure and reduce the risk of heart disease.
Propriétés
Numéro CAS |
110690-16-9 |
|---|---|
Nom du produit |
3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol |
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
3-[2-(1-hydroxyethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-9(13)11-7-3-2-5-10(11)6-4-8-12/h2-3,5,7,9,12-13H,4,6,8H2,1H3 |
Clé InChI |
RIJUMYIJQXFPQZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CCCO)O |
SMILES canonique |
CC(C1=CC=CC=C1CCCO)O |
Synonymes |
Benzenepropanol, 2-(1-hydroxyethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



